molecular formula C19H17ClFNO2 B12482532 1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12482532
M. Wt: 345.8 g/mol
InChI Key: JYDLMGMZFPEFEW-UHFFFAOYSA-N
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Description

1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a fluorobenzyl ether, and a furan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the Fluorobenzyl Ether: The initial step involves the reaction of 2-fluorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). This results in the formation of the fluorobenzyl ether intermediate.

    Reductive Amination: The intermediate is then subjected to reductive amination with furan-2-ylmethylamine. This step is typically carried out using a reducing agent such as sodium triacetoxyborohydride in a solvent like methanol.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as neurotransmitter receptors or kinases.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

  • 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(2-pyridinylmethyl)methanamine
  • 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(2-pyridinylmethyl)methanamine

Uniqueness: 1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is unique due to the presence of the furan-2-ylmethylamine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C19H17ClFNO2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H17ClFNO2/c20-16-7-8-19(24-13-14-4-1-2-6-18(14)21)15(10-16)11-22-12-17-5-3-9-23-17/h1-10,22H,11-13H2

InChI Key

JYDLMGMZFPEFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=CO3)F

Origin of Product

United States

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